(butan-2-yl)[(furan-2-yl)methyl]amine
Overview
Description
(butan-2-yl)[(furan-2-yl)methyl]amine is an organic compound that belongs to the class of amines It features a butan-2-yl group and a furan-2-ylmethyl group attached to an amine nitrogen
Mechanism of Action
Target of Action
Furan derivatives have been known to exhibit a broad spectrum of biological activity . They are the base structural fragment of clinically used drugs such as dantrolene (muscle relaxant), ranitidine (antiulcer drug), and nitrofurantoin (antibacterial agent) .
Mode of Action
It’s worth noting that furan derivatives have been shown to exhibit antibacterial, antiviral, anti-inflammatory, antifungal, antitumor, antihyperglycemic, analgesic, anticonvulsant, and other activities .
Biochemical Pathways
Furan derivatives have been shown to interact with a variety of biochemical pathways due to their broad spectrum of biological activity .
Result of Action
Furan derivatives have been shown to exhibit a wide range of advantageous biological and pharmacological characteristics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (butan-2-yl)[(furan-2-yl)methyl]amine typically involves the reaction of butan-2-ylamine with furan-2-carbaldehyde. The reaction is carried out under mild conditions, often using a solvent such as ethanol or methanol. The mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
(butan-2-yl)[(furan-2-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The amine group can participate in substitution reactions, where other functional groups replace the hydrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C) is often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives such as aldehydes or carboxylic acids.
Reduction: Reduced amines or hydrocarbons.
Substitution: Substituted amines with various functional groups.
Scientific Research Applications
(butan-2-yl)[(furan-2-yl)methyl]amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and as a precursor in chemical manufacturing processes.
Comparison with Similar Compounds
Similar Compounds
- (butan-2-yl)[(furan-2-yl)ethyl]amine
- (butan-2-yl)[(furan-2-yl)propyl]amine
- (butan-2-yl)[(furan-2-yl)butyl]amine
Uniqueness
(butan-2-yl)[(furan-2-yl)methyl]amine is unique due to its specific combination of butan-2-yl and furan-2-ylmethyl groups. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)butan-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO/c1-3-8(2)10-7-9-5-4-6-11-9/h4-6,8,10H,3,7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARIPWNULFVPJQJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=CC=CO1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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